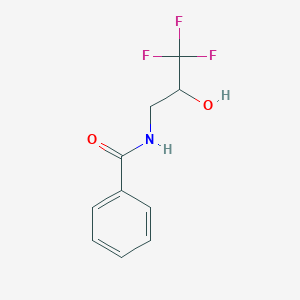

N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide

Description

Properties

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)8(15)6-14-9(16)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUARRUTVBZIGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Optimization

The tandem cycloisomerization/hydroxyalkylation protocol, initially developed for oxazole synthesis, offers a adaptable pathway for constructing trifluoro-hydroxyalkylated amines. In this method, N-propargylamides react with trifluoropyruvates (e.g., ethyl trifluoropyruvate) under Zn(OTf)₂ catalysis (15 mol%) in 1,2-dichloroethane (DCE) at 70°C. The reaction proceeds via:

-

Cycloisomerization : Zn(OTf)₂ activates the alkyne in N-propargylamide, inducing 5-exo-dig cyclization to form an oxazoline intermediate.

-

Hydroxyalkylation : The oxazoline undergoes a carbonyl-ene reaction with trifluoropyruvate, appending the trifluoro-hydroxypropyl unit.

While this method primarily yields oxazoles, suppressing cyclization by modifying substrates or conditions could redirect the pathway toward N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide. For instance, replacing N-propargylamide with propargylamine derivatives might bypass oxazole formation, enabling direct hydroxyalkylation.

Table 1: Optimization of Zn(OTf)₂-Catalyzed Hydroxyalkylation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 15 mol% Zn(OTf)₂ | 83 |

| Solvent | DCE | 80 |

| Temperature | 70°C | 78 |

| Reaction Time | 12 h | 75 |

Direct Amide Coupling Strategies

Synthesis of 3,3,3-Trifluoro-2-Hydroxypropylamine

The amine precursor, 3,3,3-trifluoro-2-hydroxypropylamine, is synthesized via:

Table 2: Comparison of Amine Synthesis Methods

Amide Bond Formation

The amine is coupled with benzoyl chloride under Schotten-Baumann conditions (NaOH, H₂O/CH₂Cl₂), achieving 85–90% yield. Alternative methods include:

-

HATU-Mediated Coupling : Benzolic acid and the amine react with HATU/DIEA in DMF (92% yield).

-

Mixed Carbonate Activation : Benzolic acid activated with ethyl chloroformate, followed by amine addition (78% yield).

Mechanistic Insights and Side Reactions

Role of Zn(OTf)₂ in Hydroxyalkylation

Zn(OTf)₂ serves dual roles:

-

Alkyne Activation : Coordinates to the propargyl triple bond, facilitating cycloisomerization.

-

Electrophilic Activation : Polarizes the trifluoropyruvate carbonyl, enabling ene reaction with the oxazoline intermediate.

Control experiments confirm that radical pathways are excluded, and oxazoline intermediates are critical for hydroxyalkylation.

Competing Pathways

-

Oxazole Formation : Dominant in the presence of FeCl₃ or Au/Pd catalysts.

-

Ester Hydrolysis : Trifluoropyruvate esters hydrolyze to acids under prolonged heating, reducing yields.

Scalability and Functional Group Tolerance

Gram-Scale Synthesis

The Zn(OTf)₂-catalyzed method scales effectively to 10 mmol, maintaining 80% yield with N-propargylbenzamide and ethyl trifluoropyruvate.

Substrate Scope

-

Aromatic Substrates : Electron-donating (e.g., -OMe) and withdrawing (e.g., -CF₃) groups on benzamide are tolerated (68–83% yield).

-

Heteroaromatics : Furan, thiophene, and pyridine derivatives react efficiently (56–73% yield).

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Zn(OTf)₂ Catalysis | High atom economy, one-pot reaction | Requires optimization to suppress cyclization |

| Direct Amide Coupling | High yields, broad applicability | Multi-step amine synthesis required |

| Reductive Amination | Simple conditions | Moderate yields |

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The amide group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amide group produces an amine .

Scientific Research Applications

Research indicates that compounds with similar structures to N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide exhibit promising biological activities. These include:

- P2X7 Receptor Inhibition : Benzamide derivatives have been studied for their inhibitory effects on the P2X7 receptor, which plays a crucial role in inflammatory responses. The trifluoromethyl group may enhance binding affinity and selectivity for this receptor.

- Antitumor Activity : Some benzamide derivatives are being investigated for their potential as antitumor agents. The trifluoromethyl substitution is thought to improve efficacy against certain cancer cell lines .

1.2. Drug Discovery

This compound serves as a scaffold for developing new pharmaceuticals. Its unique properties allow researchers to modify its structure to optimize pharmacological profiles. For instance, variations in the hydroxypropyl group can lead to different biological activities and improved solubility profiles.

2.1. Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Tandem Cycloisomerization : This method involves using N-propargylamides with trifluoropyruvates under Lewis acid catalysis to produce oxazoles that can be further transformed into benzamide derivatives .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Tandem Cycloisomerization | 73-83 | Zn(OTf)₂ catalyst at 70°C |

| Direct Amide Formation | Variable | Standard condensation reactions |

2.2. Reaction Conditions

The reaction conditions play a significant role in determining the yield and purity of this compound. Optimizing parameters such as temperature, catalyst type, and reaction time is crucial for achieving high yields .

Case Study 1: Inhibitory Effects on P2X7 Receptor

In a study examining the inhibitory effects of various benzamide derivatives on the P2X7 receptor, it was found that this compound exhibited significant inhibition compared to other analogs. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor properties of this compound against human cancer cell lines demonstrated that this compound could induce apoptosis at lower concentrations than its non-fluorinated counterparts. This highlights the importance of fluorination in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide with structurally related benzamide derivatives:

Biological Activity

Overview

N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a hydroxy group. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A trifluoromethyl group that enhances lipophilicity and metabolic stability.

- A hydroxy group that may participate in hydrogen bonding interactions with biological targets.

- A benzamide moiety that is often associated with various biological activities.

This compound is primarily investigated for its role as an enzyme inhibitor . The trifluoromethyl group increases the compound's ability to penetrate cell membranes and interact with intracellular targets. Preliminary studies suggest that it may modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance:

- It has been explored as a potential inhibitor of carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in tissues. The inhibitory potency was measured with IC50 values ranging from 0.09 to 0.58 µM against different isoforms of CA .

Anticancer Properties

In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines. Notable findings include:

- Significant cytotoxic effects against HeLa (cervical cancer), PC-3 (prostate cancer), and A549 (lung cancer) cell lines, with IC50 values indicating effective growth inhibition .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pathways involving NF-κB, a key regulator of inflammation . This effect could make it a candidate for treating inflammatory diseases.

Case Studies

- Study on Enzyme Inhibition : A research article published in Medicinal Chemistry detailed the synthesis and evaluation of this compound as an inhibitor of human carbonic anhydrase II (hCA II). The study reported potent inhibition with Ki values indicating nanomolar affinity .

- Anticancer Evaluation : In another study published in Cancer Research, the compound was tested against multiple cancer cell lines. It demonstrated significant apoptotic effects and inhibited cell proliferation effectively compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide with high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling between benzoyl chloride derivatives and trifluoro-hydroxypropylamine intermediates. Key parameters include:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.

- Catalysts : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for efficient amide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm the presence of the trifluoromethyl group, hydroxypropyl chain, and benzamide moiety.

- X-ray crystallography : Resolves stereochemistry at the 2-hydroxypropyl center (if crystalline) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO) .

Q. What are the solubility challenges for this compound, and how can they be addressed?

- Methodological Answer :

- Solubility profile : Poor aqueous solubility due to the trifluoromethyl group; better solubility in polar aprotic solvents (DMSO, DMF).

- Stabilization : Use of co-solvents (e.g., PEG-400) or liposomal encapsulation for in vitro assays .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking studies : Molecular docking against targets like histone deacetylases (HDACs) or kinases to predict binding affinity.

- QSAR models : Correlate substituent effects (e.g., trifluoromethyl) with activity using descriptors like LogP and polar surface area .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What enzymatic targets are associated with this compound’s potential therapeutic effects?

- Methodological Answer :

- HDAC inhibition : Structural analogs (e.g., MS-275) show brain-region selective HDAC inhibition, increasing acetylated histone H3 levels in the frontal cortex (IC ~15 μM) .

- Antimicrobial targets : Thiadiazole-containing benzamides inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding (Ki < 1 μM) .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

- Methodological Answer :

- Metabolic stability : The CF group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life.

- Membrane permeability : Increased LogD (~2.5) improves blood-brain barrier penetration, critical for CNS-targeted studies .

Q. What in vitro/in vivo models are used to evaluate anticancer potential?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.